molecular formula C22H25NO4 B5371107 methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate

methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate

Cat. No. B5371107
M. Wt: 367.4 g/mol
InChI Key: RXBRDHIFOOAGFR-RGEXLXHISA-N
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Description

Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research. This compound is also known as MBBMA, and it belongs to the class of acrylate compounds. MBBMA has been widely studied for its potential applications in various fields, including medicine, materials science, and organic chemistry.

Scientific Research Applications

MBBMA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MBBMA has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In the field of materials science, MBBMA has been used as a monomer for the synthesis of polymers with various properties, such as biocompatibility and conductivity. In organic chemistry, MBBMA has been used as a starting material for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of MBBMA is not fully understood. However, it has been suggested that MBBMA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
MBBMA has been found to have various biochemical and physiological effects. In vitro studies have shown that MBBMA inhibits the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MBBMA has also been found to inhibit the activity of MMPs, which are enzymes involved in tissue remodeling and tumor invasion. In vivo studies have shown that MBBMA has anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MBBMA in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery systems targeting the central nervous system. Another advantage is its anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of various diseases. One limitation of using MBBMA in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of MBBMA. One direction is the development of MBBMA-based drug delivery systems for the treatment of central nervous system diseases. Another direction is the synthesis of MBBMA-based polymers with specific properties for various applications. Additionally, further studies are needed to fully understand the mechanism of action of MBBMA and its potential applications in medicine and materials science.
Conclusion:
In conclusion, MBBMA is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, materials science, and organic chemistry make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBBMA have been discussed in this paper.

Synthesis Methods

The synthesis of MBBMA involves the reaction of 4-tert-butylbenzoyl chloride with 4-methoxyaniline, followed by the addition of methyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure MBBMA.

properties

IUPAC Name

methyl (Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)17-10-8-16(9-11-17)20(24)23-19(21(25)27-5)14-15-6-12-18(26-4)13-7-15/h6-14H,1-5H3,(H,23,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBRDHIFOOAGFR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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